molecular formula C27H23BrN4S2 B14640662 (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide

Cat. No.: B14640662
M. Wt: 547.5 g/mol
InChI Key: ZESFQPAXLPWUQL-UHFFFAOYSA-M
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Description

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide is a complex organic compound that belongs to the class of thiazoloquinolines This compound is characterized by its unique structure, which includes two thiazoloquinoline moieties connected by a conjugated system The presence of a bromide ion further adds to its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide typically involves multiple steps. One common method includes the following steps:

    Formation of Thiazoloquinoline Moieties: The initial step involves the synthesis of thiazoloquinoline units. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Conjugation: The next step involves the conjugation of the two thiazoloquinoline units. This is typically done using a cross-coupling reaction, such as the Heck or Suzuki reaction, under controlled conditions.

    Introduction of Bromide Ion: The final step involves the introduction of the bromide ion. This can be achieved through a simple ion exchange reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced thiazoloquinoline compounds.

    Substitution: Formation of corresponding halide or hydroxide derivatives.

Scientific Research Applications

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;chloride
  • (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;iodide

Uniqueness

The uniqueness of (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide lies in its specific bromide ion, which can influence its reactivity and biological activity. Compared to its chloride and iodide counterparts, the bromide variant may exhibit different solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C27H23BrN4S2

Molecular Weight

547.5 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide

InChI

InChI=1S/C27H23N4S2.BrH/c1-3-30-24(32-22-16-18-10-5-7-12-20(18)28-26(22)30)14-9-15-25-31(4-2)27-23(33-25)17-19-11-6-8-13-21(19)29-27;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

ZESFQPAXLPWUQL-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C=C/C2=[N+](C3=NC4=CC=CC=C4C=C3S2)CC)/SC5=CC6=CC=CC=C6N=C51.[Br-]

Canonical SMILES

CCN1C(=CC=CC2=[N+](C3=NC4=CC=CC=C4C=C3S2)CC)SC5=CC6=CC=CC=C6N=C51.[Br-]

Origin of Product

United States

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